molecular formula C28H29N3O3S B11217128 N-(2,4-dimethylphenyl)-8-methoxy-2-methyl-3-(3-methylphenyl)-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide

N-(2,4-dimethylphenyl)-8-methoxy-2-methyl-3-(3-methylphenyl)-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide

Cat. No.: B11217128
M. Wt: 487.6 g/mol
InChI Key: LQISAZFPPRSLIO-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-8-methoxy-2-methyl-3-(3-methylphenyl)-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide is a complex organic compound with a unique structure that includes multiple aromatic rings, a thioxo group, and a benzoxadiazocine core. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-8-methoxy-2-methyl-3-(3-methylphenyl)-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Benzoxadiazocine Core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the Thioxo Group: This step involves the incorporation of a sulfur atom into the structure, often through a thiolation reaction.

    Attachment of Aromatic Substituents: The aromatic rings are introduced through various coupling reactions, such as Suzuki or Heck coupling.

    Methoxylation and Methylation: These functional groups are introduced through standard organic reactions, such as methylation using methyl iodide and methoxylation using methanol in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylphenyl)-8-methoxy-2-methyl-3-(3-methylphenyl)-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to a sulfoxide or sulfone.

    Reduction: The aromatic rings can be reduced under specific conditions.

    Substitution: The methoxy and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents like sodium hydride (NaH) for nucleophilic substitution or bromine (Br2) for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioxo group would yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups in place of the methoxy or methyl groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-8-methoxy-2-methyl-3-(3-methylphenyl)-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide is not fully understood but is believed to involve interactions with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

    DNA Intercalation: The aromatic rings may intercalate with DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

N-(2,4-dimethylphenyl)-8-methoxy-2-methyl-3-(3-methylphenyl)-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in specific functional groups and overall molecular architecture, which can lead to differences in their chemical reactivity and biological activities.

Properties

Molecular Formula

C28H29N3O3S

Molecular Weight

487.6 g/mol

IUPAC Name

N-(2,4-dimethylphenyl)-4-methoxy-9-methyl-10-(3-methylphenyl)-11-sulfanylidene-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-13-carboxamide

InChI

InChI=1S/C28H29N3O3S/c1-16-7-6-8-19(14-16)31-27(35)30-25-21-15-20(33-5)10-12-23(21)34-28(31,4)24(25)26(32)29-22-11-9-17(2)13-18(22)3/h6-15,24-25H,1-5H3,(H,29,32)(H,30,35)

InChI Key

LQISAZFPPRSLIO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C(=S)NC3C(C2(OC4=C3C=C(C=C4)OC)C)C(=O)NC5=C(C=C(C=C5)C)C

Origin of Product

United States

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